N-cyclohexyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound incorporates a cyclohexyl group, a methoxyphenyl group, and a pyridazinone moiety, which contributes to its interest in various scientific fields, particularly medicinal chemistry and pharmacology.
This compound belongs to the class of pyridazinones, which are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms. It is classified as an acetamide derivative due to the presence of an acetamide functional group in its structure.
The synthesis of N-cyclohexyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves several key steps:
These synthetic routes highlight the complexity involved in constructing this compound, emphasizing the need for careful control of reaction conditions to achieve the desired product.
The molecular formula of N-cyclohexyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is , with a molecular weight of 383.4 g/mol. The structure includes:
The InChI representation for this compound is InChI=1S/C21H27N3O3/c1-27-18-9-7-17(8-10-18)19-11-12-21(26)24(23-19)14-13-22-20(25)15-16-5-3-2-4-6-16/h7-12,16H,2-6,13-15H2,1H3,(H,22,25).
N-cyclohexyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions are critical for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for N-cyclohexyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is primarily linked to its interactions with specific molecular targets:
The physical and chemical properties of N-cyclohexyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
These properties are essential for understanding how the compound behaves under various conditions and its potential stability in formulations .
N-cyclohexyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific applications:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5